4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate
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Overview
Description
4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse applications in medicinal chemistry and material science due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl acetoacetate with ethylamine to form an intermediate, which is then cyclized under acidic conditions to form the spirocyclic core. The final product is obtained after esterification and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Scientific Research Applications
4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The spirocyclic core provides a rigid framework that can interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hemioxalate
Uniqueness
4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C15H25NO4 |
---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
4-O-tert-butyl 6-O-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-5-19-12(17)11-6-7-15(8-9-15)16(10-11)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
KMAOIRCFJCQHCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2(CC2)N(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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